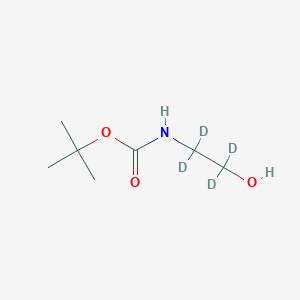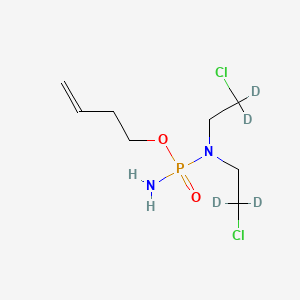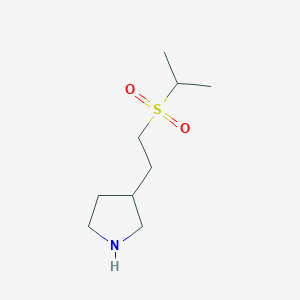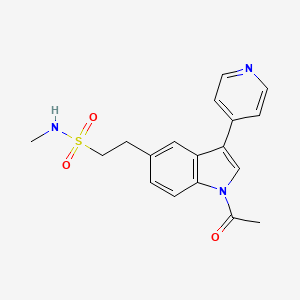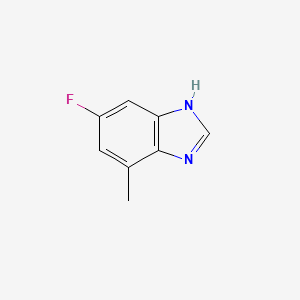![molecular formula C40H74N2O5 B13436681 [(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate](/img/structure/B13436681.png)
[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cepaciamide A is a fungitoxic compound produced by the bacterium Burkholderia cepacia. It exhibits strong antifungal activity against plant pathogenic fungi such as Botrytis cinerea and Penicillium expansum
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cepaciamide A involves the cultivation of Burkholderia cepacia under specific conditions that promote the production of this compound. The bacterium is typically grown in a nutrient-rich medium, and the compound is extracted from the culture supernatant using organic solvents. The purification process involves several chromatographic techniques to isolate Cepaciamide A in its pure form .
Industrial Production Methods: Industrial production of Cepaciamide A would likely follow similar principles as laboratory-scale synthesis but on a larger scale. This would involve optimizing the growth conditions of Burkholderia cepacia in bioreactors, followed by large-scale extraction and purification processes. The use of bioreactors allows for controlled fermentation conditions, ensuring consistent production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Cepaciamide A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its antifungal properties or to study its mechanism of action.
Common Reagents and Conditions: Common reagents used in the reactions involving Cepaciamide A include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions of Cepaciamide A depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with enhanced antifungal activity, while reduction reactions could produce reduced forms of the compound with different biological properties.
Applications De Recherche Scientifique
Cepaciamide A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used as a model compound to study the mechanisms of antifungal agents In biology, it serves as a tool to investigate the interactions between fungi and antifungal compoundsIn industry, it is explored for its use in agricultural biocontrol to protect crops from fungal infections .
Mécanisme D'action
The mechanism of action of Cepaciamide A involves disrupting the cell membrane integrity of fungal cells. This compound interacts with specific molecular targets on the fungal cell membrane, leading to increased permeability and eventual cell death. The exact molecular pathways involved in this process are still under investigation, but it is believed that Cepaciamide A interferes with essential membrane proteins and lipids .
Comparaison Avec Des Composés Similaires
Cepaciamide A is unique among similar compounds due to its strong and broad-spectrum antifungal activity. Similar compounds include Cepaciamide B, which also exhibits antifungal properties but with a different spectrum of activity. Other related compounds produced by Burkholderia cepacia include pyrrolnitrin and cepacidine, both of which have distinct chemical structures and biological activities .
List of Similar Compounds:- Cepaciamide B
- Pyrrolnitrin
- Cepacidine
Propriétés
Formule moléculaire |
C40H74N2O5 |
|---|---|
Poids moléculaire |
663.0 g/mol |
Nom IUPAC |
[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate |
InChI |
InChI=1S/C40H74N2O5/c1-3-5-7-9-10-11-12-13-14-18-22-27-35(32-38(44)42-36-28-24-30-41-39(36)45)47-40(46)37(43)29-23-19-16-15-17-21-26-34-31-33(34)25-20-8-6-4-2/h33-37,43H,3-32H2,1-2H3,(H,41,45)(H,42,44)/t33-,34+,35+,36-,37+/m1/s1 |
Clé InChI |
DFIVDLXXMDDJMT-AESTUDHESA-N |
SMILES isomérique |
CCCCCCCCCCCCC[C@@H](CC(=O)N[C@@H]1CCCNC1=O)OC(=O)[C@H](CCCCCCCC[C@H]2C[C@H]2CCCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCC(CC(=O)NC1CCCNC1=O)OC(=O)C(CCCCCCCCC2CC2CCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13436601.png)
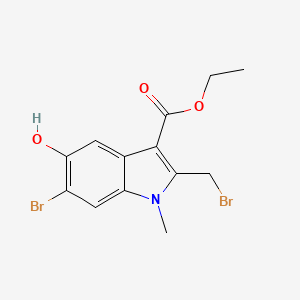
![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B13436612.png)
![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)
amine](/img/structure/B13436633.png)
![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)
